Morellic acid
Overview
Description
Morellic acid is a dioxo monocarboxylic acid derived from morellin by oxidation of the aldehyde group to the corresponding carboxy group. It is isolated from the plants Garcinia morella and Garcinia hanburyi. This compound exhibits significant biological activities, including antineoplastic, antibacterial, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morellic acid can be synthesized through the oxidation of morellin. The specific reaction conditions for this transformation typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Garcinia morella and Garcinia hanburyi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, where the aldehyde group is converted to a carboxylic acid group.
Reduction: It can be reduced to form morellin.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of this compound from morellin.
Reduction: Conversion back to morellin.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Morellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and anti-HIV properties.
Medicine: Investigated for its antineoplastic (anti-cancer) activities.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
Morellic acid exerts its effects through various mechanisms:
Antineoplastic Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell growth pathways.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential bacterial enzymes.
Anti-HIV Activity: It inhibits the reverse transcriptase enzyme, preventing the replication of the HIV virus.
Comparison with Similar Compounds
Gambogic Acid: Another xanthone isolated from Garcinia species with similar antineoplastic properties.
Morellin: The precursor to morellic acid, with similar biological activities.
30-Hydroxygambogic Acid: A derivative of gambogic acid with enhanced biological activities.
Uniqueness of this compound: this compound is unique due to its combination of antineoplastic, antibacterial, and anti-HIV activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Biological Activity
Morellic acid (MA), a caged xanthone found in various Garcinia species, has garnered attention for its diverse biological activities, particularly its anticancer and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Sources
This compound is structurally related to other xanthones, sharing characteristics that contribute to its bioactivity. It is primarily extracted from the resin of Garcinia hanburyi and Garcinia morella, which are known for their medicinal properties.
Anticancer Activity
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study isolated MA from Garcinia hanburyi and evaluated its effects on several tumor cell lines, including HT-29 (colon), HeLa (cervical), and HCT-116 (colon) cells. The findings showed that MA inhibited cell proliferation through mechanisms involving apoptosis and pyroptosis, mediated by the activation of caspases and upregulation of apoptotic proteins such as apaf-1 .
In Vivo Studies
In a tumor-bearing mouse model, MA-loaded nanostructured lipid carriers (MA-NLCs) demonstrated a marked reduction in tumor growth compared to control groups. The study provided evidence that MA-NLCs effectively deliver this compound, enhancing its bioavailability and therapeutic efficacy .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. A recent investigation revealed that MA restores sensitivity in vancomycin-resistant Enterococcus (VRE) strains to both vancomycin and ampicillin. This effect is attributed to MA's ability to disrupt bacterial membranes, thereby enhancing the efficacy of existing antibiotics .
Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | Induction of apoptosis via caspase activation |
Antimicrobial | Restoration of antibiotic sensitivity in VRE | Disruption of bacterial membranes |
Hepatoprotective | Reduction in liver enzyme levels in CCl4-induced liver damage models | Modulation of oxidative stress |
Case Studies
- Anticancer Efficacy : A study conducted on Dalton’s lymphoma-induced mice treated with MA showed a significant increase in survival time and a decrease in tumor volume. The mechanism involved the induction of caspases leading to apoptosis .
- Hepatoprotective Effects : In another study involving albino rats exposed to carbon tetrachloride (CCl4), pretreatment with Garcinia morella extracts containing this compound resulted in decreased levels of liver enzymes (AST, ALT) and bilirubin, indicating protective effects against liver damage .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed using MA-NLCs. In a study involving Sprague Dawley rats, it was observed that MA-NLCs improved the drug's solubility and absorption compared to traditional formulations, leading to enhanced therapeutic outcomes .
Properties
IUPAC Name |
(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMVPHACFXMAX-OYNOKLRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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